molecular formula C30H42N2O9 B1673876 KW-2478 free base CAS No. 819812-04-9

KW-2478 free base

Número de catálogo B1673876
Número CAS: 819812-04-9
Peso molecular: 574.7 g/mol
Clave InChI: VFUXSYAXEKYYMB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

KW-2478 is a novel and potent non-ansamycin inhibitor of heat shock protein 90 (Hsp90) designed to overcome the limitations, including low water solubility and hepatotoxicity, of 17-allylamino-17-demethoxygeldanamycin (17-AAG). It exerts a strong antitumor activity against multiple myeloma (MM) cells with various chromosomal translocations .


Molecular Structure Analysis

The chemical formula of KW-2478 is C30H42N2O9, with an exact mass of 574.29 and a molecular weight of 574.671 .


Chemical Reactions Analysis

KW-2478 is an inhibitor of Hsp90, with an IC50 of 3.8 nM for Hsp90α. It shows anti-proliferative activity against multiple myeloma (MM) and non-Hodgkin’s lymphoma (NHL) .

Aplicaciones Científicas De Investigación

Cancer Therapy

KW-2478 is primarily researched for its potential in cancer therapy . It acts as an HSP90 inhibitor, which can disrupt the function of multiple oncogenic proteins simultaneously. This compound has shown high binding affinity and potent anti-tumor activity in various studies .

B-cell Malignancies Treatment

In clinical trials, KW-2478 has been used to treat patients with B-cell malignancies . A significant percentage of patients achieved stable disease status, with some being free of disease progression for extended periods .

Combination Therapy

KW-2478 is also being studied as part of combination therapy regimens. It has been combined with other drugs like imatinib to enhance growth inhibition and induce apoptosis in cancer cells .

Chronic Myeloid Leukemia (CML) Management

This compound has shown effectiveness in managing Chronic Myeloid Leukemia (CML) . It has a stronger effect on certain CML cell lines and can prolong the lifespan and alleviate symptoms in CML-like mouse models .

Heat Shock Protein 90 (Hsp90) Inhibition

As an Hsp90 inhibitor, KW-2478 disrupts this crucial chaperone protein involved in the folding and stability of many proteins, including those necessary for tumor growth and survival .

Drug Resistance Overcoming

Research indicates that KW-2478 may help overcome drug resistance in cancer cells, making it a valuable asset in developing more effective cancer treatments .

Mecanismo De Acción

KW-2478, also known as 2-(2-ethyl-3,5-dihydroxy-6-(3-methoxy-4-(2-morpholinoethoxy)benzoyl)phenyl)-N,N-bis(2-methoxyethyl)acetamide or KW-2478 free base, is a novel non-ansamycin heat shock protein 90 (Hsp90) inhibitor .

Target of Action

The primary target of KW-2478 is the heat shock protein 90 (Hsp90) . Hsp90 plays a crucial role in chaperoning oncogenic client proteins in multiple myeloma (MM) cells .

Mode of Action

KW-2478 inhibits Hsp90, resulting in impaired signal transduction, inhibition of cell proliferation, and the induction of apoptosis in tumor cells . It is associated with the degradation of well-known client proteins as well as a decrease in immunoglobulin heavy chain (IgH) translocation products (FGFR3, c-Maf, and cyclin D1) .

Biochemical Pathways

The inhibition of Hsp90 by KW-2478 results in the destabilization of its client proteins and their proteasomal degradation . This affects multiple crucial signaling pathways in cancer, including the BCR/ABL and MAPK signaling pathways . KW-2478 also depletes the Hsp90 client Cdk9, a transcriptional kinase, and the phosphorylated 4E-BP1, a translational inhibitor .

Result of Action

Exposure of KW-2478 to MM cells resulted in growth inhibition and apoptosis . In the efficacy evaluable phase I/II population treated at the RP2D, the objective response rate was 39.2%, and the clinical benefit rate was 51.9% . KW-2478 showed a significant suppression of tumor growth and induced the degradation of client proteins in tumors .

Action Environment

The action of KW-2478 can be influenced by environmental factors such as the presence of other drugs. For example, KW-2478 shows synergistic anti-myeloma activity with bortezomib (BTZ) in preclinical studies . The good tolerability of the combination of KW-2478 and BTZ supports further exploration of alternate dosing schedules and combinations .

Safety and Hazards

KW-2478 should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Preliminary clinical response data were encouraging and warrant further investigation of KW-2478 in combination regimens for relapsed/refractory B-cell malignancies . This finding demonstrated that KW-2478 had anticancer properties in imatinib-sensitive and imatinib-resistant CML cells and illustrated the possible mechanisms. This study provides an alternative choice for CML treatment, especially for TKI-resistant patients with BCR/ABL amplification and TKI-intolerant patients .

Propiedades

IUPAC Name

2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl]phenyl]-N,N-bis(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N2O9/c1-5-22-23(19-28(35)32(11-13-37-2)12-14-38-3)29(25(34)20-24(22)33)30(36)21-6-7-26(27(18-21)39-4)41-17-10-31-8-15-40-16-9-31/h6-7,18,20,33-34H,5,8-17,19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUXSYAXEKYYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C=C1O)O)C(=O)C2=CC(=C(C=C2)OCCN3CCOCC3)OC)CC(=O)N(CCOC)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231491
Record name KW-2478 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

KW-2478 free base

CAS RN

819812-04-9
Record name KW-2478 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0819812049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KW-2478 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KW-2478 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY50S617NM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KW-2478 free base
Reactant of Route 2
KW-2478 free base
Reactant of Route 3
KW-2478 free base
Reactant of Route 4
KW-2478 free base
Reactant of Route 5
KW-2478 free base
Reactant of Route 6
KW-2478 free base

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.